1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole
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Overview
Description
1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole is a versatile chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, polymer synthesis, and catalysis. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Chemical Reactions Analysis
1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring can be opened by nucleophiles such as amines or thiols, forming substituted products
Scientific Research Applications
1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Benzimidazole derivatives, including this compound, are being explored for their anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the production of polymers and as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The benzimidazole core can interact with various receptors and enzymes, contributing to its biological activity .
Comparison with Similar Compounds
1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: These compounds have similar biological activities but differ in their substitution patterns, which can affect their potency and selectivity.
Benzimidazole-based drugs: Compounds like omeprazole and thiabendazole share the benzimidazole core but have different functional groups that confer specific therapeutic properties.
Properties
IUPAC Name |
1-methyl-6-(oxiran-2-ylmethoxy)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-12-10-3-2-8(4-11(10)13)14-5-9-6-15-9/h2-4,7,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSCQZGPCNHDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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